molecular formula C13H22Cl2N2 B2467943 [1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride CAS No. 1215504-97-4

[1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride

Cat. No.: B2467943
CAS No.: 1215504-97-4
M. Wt: 277.23
InChI Key: CIDPBJQYVYSJBY-UHFFFAOYSA-N
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Description

[1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride: is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride typically involves the reaction of 4-piperidin-1-ylbenzaldehyde with ethylamine under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium triacetoxyborohydride. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the imine intermediates back to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary or secondary amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: In biological research, it is used to study the interactions of piperidine-containing compounds with various biological targets, including neurotransmitter receptors.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various organic compounds.

Comparison with Similar Compounds

    Piperine: A naturally occurring piperidine derivative with antioxidant properties.

    Evodiamine: Another piperidine alkaloid with anticancer properties.

    Matrine: Known for its antiproliferative effects on cancer cells.

    Berberine: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory effects.

Uniqueness: What sets [1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride apart is its synthetic origin and the specific structural modifications that enhance its pharmacological potential. Unlike naturally occurring piperidine derivatives, this compound can be tailored for specific therapeutic applications through synthetic chemistry.

Properties

IUPAC Name

1-(4-piperidin-1-ylphenyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-11(14)12-5-7-13(8-6-12)15-9-3-2-4-10-15;;/h5-8,11H,2-4,9-10,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDPBJQYVYSJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215504-97-4
Record name 1-[4-(piperidin-1-yl)phenyl]ethan-1-amine dihydrochloride
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